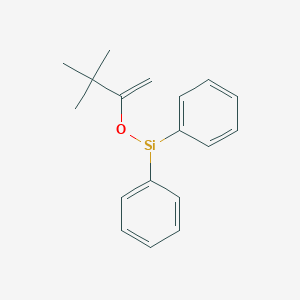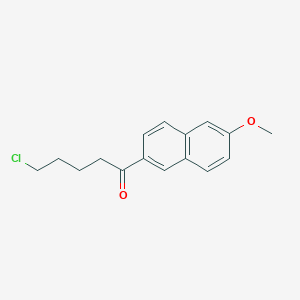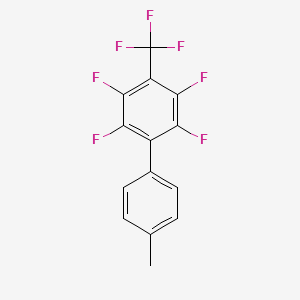
2,3,5,6-Tetrafluoro-4'-methyl-4-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of fluorinated biphenyls. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives.
Coupling Reaction: The biphenyl structure is formed through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals and polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or affect cellular processes through its unique chemical structure.
Comparación Con Compuestos Similares
- 2,3,5,6-Tetrafluoro-4-methylbenzylalcohol
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
- 2,3,5,6-Tetrafluoro-4-methylbenzoic acid
Comparison:
- 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both tetrafluoro and trifluoromethyl groups, which enhance its reactivity and stability compared to other fluorinated biphenyls.
- The trifluoromethyl group imparts additional lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds.
This comprehensive overview highlights the significance and versatility of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl in various scientific and industrial applications
Propiedades
Número CAS |
920264-42-2 |
|---|---|
Fórmula molecular |
C14H7F7 |
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3-(4-methylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7/c1-6-2-4-7(5-3-6)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
Clave InChI |
NIQCMZUDQFZPMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


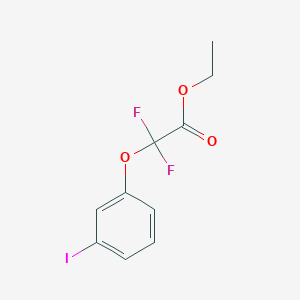
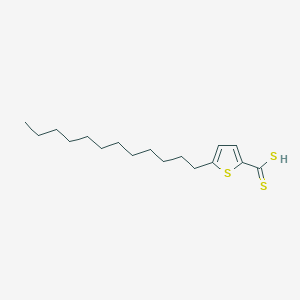
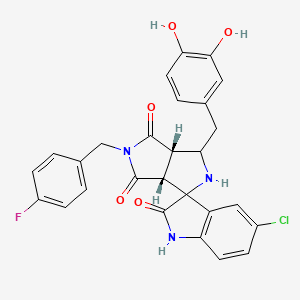
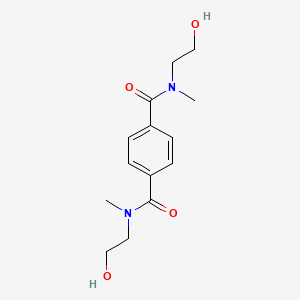
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)
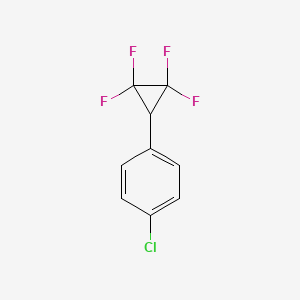
![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
